![molecular formula C20H20FN3O4S2 B2985634 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 851080-10-9](/img/structure/B2985634.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, a fluorobenzo[d]thiazol moiety, and a dimethylmorpholino moiety .
Synthesis Analysis
While specific synthesis methods for this compound are not available, its components are used in the synthesis of various pharmaceutical ingredients . For example, 2,6-Dimethylmorpholine is a versatile intermediate mainly used in the synthesis of pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Unfortunately, specific structural details are not available in the search results .Physical And Chemical Properties Analysis
Specific physical and chemical properties of this compound are not available in the search results .Scientific Research Applications
Antimicrobial Activity
Compounds containing elements of the fluoro-substituted benzothiazole and sulphonamide groups have been synthesized and evaluated for their antimicrobial properties. These studies aim to explore the therapeutic potential of such compounds, given that benzothiazoles and sulphonamides are known for their broad spectrum of biologically relevant activities. For instance, the synthesis of novel fluoro substituted sulphonamide benzothiazole comprising thiazole derivatives has been reported, highlighting their antimicrobial screening efforts (V. Jagtap et al., 2010).
Pharmacological Screening
Further extending the application spectrum, another study focused on synthesizing bioactive molecules featuring fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole for biological and pharmacological screening, demonstrating their commitment to discovering new antimicrobial agents (Snehal Patel et al., 2009).
Inhibition of Carbonic Anhydrases
The synthesis of thioureido-substituted sulfonamides targeting carbonic anhydrase (CA) inhibition showcases a direct pharmacological application. These compounds have been evaluated for their inhibitory effects on several CA isozymes, crucial for physiological processes such as respiration and the regulation of pH. This research indicates the potential of sulfonamide derivatives in treating conditions like glaucoma by reducing intraocular pressure (F. Mincione et al., 2005).
Material Science Applications
In the realm of material science, the synthesis of aromatic polyamides incorporating ether and sulfone links has been reported, where similar sulfonyl and fluorinated compounds are utilized. These polymers exhibit desirable properties such as high thermal stability and solubility in polar solvents, indicating their potential use in advanced material applications (S. Hsiao & P. Huang, 1997).
Antimicrobial and Antifungal Activities
The exploration of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, for antimicrobial and antifungal activities is another significant area of research. These studies have shown promising activity against various microbial strains, underlining the potential of such compounds in developing new antimicrobial therapies (D. B. Janakiramudu et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-12-10-24(11-13(2)28-12)30(26,27)15-8-6-14(7-9-15)19(25)23-20-22-18-16(21)4-3-5-17(18)29-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOTUPBTCAFBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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